Telbivudine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

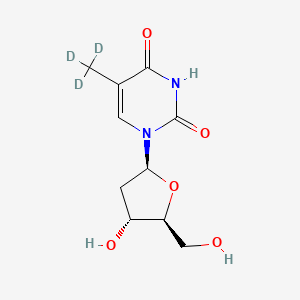

Telbivudine-d3 (C₁₀H₁₁D₃N₂O₅; molecular weight: 245.25 g/mol) is a deuterium-labeled isotopologue of the antiviral drug telbivudine, a nucleoside analog that selectively inhibits Hepatitis B virus (HBV) replication by targeting viral reverse transcription . The incorporation of three deuterium atoms at specific positions replaces hydrogen atoms, which may alter pharmacokinetic properties such as metabolic stability and half-life . Structurally, this compound retains the core β-L-thymidine scaffold of its non-deuterated counterpart but exhibits distinct mass spectral signatures due to isotopic labeling, making it valuable as an internal standard in quantitative assays . It is supplied as a solid or powder, requiring storage at -20°C for stability, and is primarily utilized in research settings for drug metabolism and pharmacokinetic (DMPK) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Telbivudine-d3 involves several key steps:

Starting Material: The synthesis begins with 5-methyl-L-uridine.

Dehydration: The starting material undergoes a dehydration reaction.

Acylation-Halogenation: This step involves the acylation and halogenation of the intermediate compound.

Catalytic Hydrogenation-Dehalogenation: The halogenated compound is subjected to catalytic hydrogenation and dehalogenation.

Desugaring and Protecting Group Addition: Finally, the protecting groups are added to yield this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced catalytic systems and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Telbivudine-d3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Introduction to Telbivudine-d3

This compound is a deuterated form of telbivudine, an antiviral medication primarily used for the treatment of chronic hepatitis B virus (HBV) infection. The incorporation of deuterium in this compound enhances its pharmacokinetic properties, potentially improving its efficacy and safety profile. This article explores the scientific research applications of this compound, including its clinical efficacy, safety, and potential benefits over traditional treatments.

Treatment of Chronic Hepatitis B

This compound is primarily applied in the treatment of chronic hepatitis B infection. Clinical studies have demonstrated that telbivudine is effective in achieving significant reductions in HBV DNA levels and improving liver function markers such as alanine aminotransferase (ALT) levels.

Efficacy Compared to Other Antivirals

- Comparison with Lamivudine : In a randomized controlled trial known as the GLOBE study, telbivudine showed superior efficacy compared to lamivudine in achieving HBV DNA suppression and HBeAg seroconversion. At 52 weeks, telbivudine demonstrated a significantly higher rate of viral suppression and normalization of ALT levels .

- Comparison with Entecavir : A meta-analysis indicated that while telbivudine had higher rates of HBeAg disappearance compared to entecavir, it also presented a higher incidence of adverse events . Both medications were found to have similar effects on cumulative undetectable HBV DNA rates.

Prevention of Vertical Transmission

This compound has been investigated for its role in preventing vertical transmission of HBV from infected mothers to their infants during pregnancy. Studies indicate that telbivudine significantly reduces the risk of transmission when administered to pregnant women, demonstrating its safety and tolerability for both mothers and infants .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability due to the deuteration process. This modification may lead to improved therapeutic outcomes by maintaining effective drug levels over extended periods.

Safety Considerations

Telbivudine has been generally well tolerated among patients, with a low incidence of severe adverse effects. Notably, it has not been associated with significant mitochondrial toxicity or cumulative toxicity risks commonly seen with other nucleoside analogs .

Case Study Summaries

- Phase III GLOBE Trial : In this trial involving over 1,300 participants with chronic hepatitis B, telbivudine demonstrated a statistically significant improvement in therapeutic response compared to lamivudine over a two-year period. The study highlighted the importance of early viral load reduction as a predictor for long-term treatment success .

- Pregnancy-Related Studies : Research focusing on pregnant women receiving telbivudine revealed a marked reduction in HBV transmission rates to infants, supporting its use in this vulnerable population .

Summary of Findings

Mechanism of Action

Telbivudine-d3 exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). The compound is phosphorylated by cellular kinases to form this compound 5’-triphosphate, which competes with the natural substrate, thymidine 5’-triphosphate. This competition leads to chain termination of DNA synthesis, thereby inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Non-Deuterated Telbivudine

| Parameter | Telbivudine-d3 | Telbivudine |

|---|---|---|

| Molecular Formula | C₁₀H₁₁D₃N₂O₅ | C₁₀H₁₄N₂O₅ |

| Molecular Weight | 245.25 g/mol | 242.23 g/mol |

| Isotopic Substitution | Three deuterium atoms | None |

| Primary Use | Research (internal standard) | Therapeutic (HBV treatment) |

| Metabolic Stability | Likely enhanced due to deuterium | Standard metabolic profile |

However, its therapeutic efficacy remains unverified, as its primary role is analytical .

Comparison with Other Deuterated Pharmaceuticals

This compound belongs to a class of deuterated drugs designed to improve pharmacokinetics. Examples include:

- Vildagliptin-d3 : A deuterated dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes research.

- Nicardipine-d3 : A deuterated calcium channel blocker studied for hypertension .

| Compound | Target Indication | Deuterium Impact |

|---|---|---|

| This compound | HBV research | Enhances analytical specificity |

| Vildagliptin-d3 | Diabetes research | Prolongs enzyme inhibition |

| Nicardipine-d3 | Hypertension research | Modifies cytochrome P450 metabolism |

While these compounds share isotopic labeling, their therapeutic targets and mechanisms differ significantly. This compound’s antiviral specificity contrasts with Vildagliptin-d3’s metabolic focus .

Comparison with Nucleoside Analogs

Lamivudine, another nucleoside analog for HBV/HIV, shares structural similarities but lacks deuterium. Studies show lamivudine’s voltammetric quantification is unaffected by interferents like zidovudine, whereas this compound’s isotopic labeling aids in mass spectrometry-based detection .

| Parameter | This compound | Lamivudine |

|---|---|---|

| Isotopic Labeling | Yes (D₃) | No |

| Analytical Utility | Internal standard | Direct therapeutic assay |

| Metabolic Interference | Reduced (theoretical) | Standard |

Biological Activity

Telbivudine-d3 is a deuterated form of telbivudine, a nucleoside analogue primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This article focuses on the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and associated case studies.

This compound functions as a synthetic thymidine nucleoside analogue. It is phosphorylated within cells to form telbivudine 5'-triphosphate, which competes with the natural substrate thymidine 5'-triphosphate for incorporation into viral DNA. This incorporation leads to DNA chain termination and effectively inhibits HBV replication. The active triphosphate form has an intracellular half-life of approximately 14 hours and exhibits selective inhibition of HBV DNA polymerase (reverse transcriptase) .

Efficacy in Clinical Studies

Phase III Trials : The GLOBE study was pivotal in establishing the efficacy of telbivudine compared to lamivudine. It involved 1369 patients with chronic hepatitis B and demonstrated significant antiviral activity:

- Reduction in HBV DNA : Patients receiving telbivudine (600 mg/day) experienced a mean decrease in HBV DNA levels by approximately 6.45 log copies/mL after one year, compared to a reduction of 5.34 log copies/mL in the lamivudine group .

- Therapeutic Response Rates : The therapeutic response rate at one year was significantly higher for telbivudine at 75.3% versus 67.0% for lamivudine (P = 0.005). By year two, this rate increased further .

Table 1: Summary of Efficacy Outcomes from GLOBE Study

| Outcome Measure | Telbivudine (600 mg/day) | Lamivudine (100 mg/day) | P-value |

|---|---|---|---|

| Therapeutic Response | 75.3% | 67.0% | <0.005 |

| Mean Change in HBV DNA | -6.45 log copies/mL | -5.34 log copies/mL | <0.001 |

| Undetectable HBV DNA | 60% | 40.4% | <0.001 |

| ALT Normalization | 77.2% | 74.9% | 0.42 |

| Viral Resistance | 5% | 11% | <0.001 |

Safety Profile

While this compound is generally well tolerated, some adverse effects have been documented:

- Myopathy : There have been reports of myopathy associated with telbivudine treatment, which may relate to mitochondrial toxicity .

- Rhabdomyolysis : A case study highlighted acute rhabdomyolysis in a patient undergoing hemodialysis while on telbivudine therapy .

Case Studies

- Telbivudine-Induced Myopathy : Two siblings were reported to develop myopathy while being treated with telbivudine for chronic hepatitis B, raising concerns about its long-term safety profile .

- Acute Rhabdomyolysis Case : A patient developed rhabdomyolysis after receiving telbivudine, emphasizing the need for monitoring muscle-related symptoms during treatment .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing Telbivudine-d3 in synthetic samples, and how do researchers validate their accuracy?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For validation, researchers should compare spectral data (e.g., δ-values in 1H/13C NMR) with non-deuterated Telbivudine to verify deuterium incorporation. Purity is assessed via HPLC with UV detection, using columns like C18 under reverse-phase conditions (e.g., acetonitrile/water gradient). Reproducibility requires triplicate runs and cross-validation with independent labs .

Q. How should researchers design in vitro studies to assess the metabolic stability of this compound compared to its non-deuterated counterpart?

- Methodological Answer: Use human liver microsomes (HLMs) or hepatocyte incubations under controlled pH (7.4) and temperature (37°C). Monitor deuterium retention via LC-MS/MS at timepoints (0, 15, 30, 60, 120 mins). Include positive controls (e.g., testosterone for CYP3A4 activity) and normalize results to protein content. Statistical analysis (e.g., ANOVA) should compare half-life (t1/2) and intrinsic clearance (CLint) between analogs .

Q. What criteria determine the selection of animal models for pharmacokinetic (PK) studies of this compound?

- Methodological Answer: Species with hepatic CYP450 enzyme homology to humans (e.g., rats, dogs) are prioritized. Dose proportionality studies should follow OECD guidelines, using at least three dose levels. Plasma sampling times must align with the compound’s expected absorption phase (e.g., 0.5, 1, 2, 4, 8, 24 hrs post-dose). Data interpretation requires compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate AUC, Cmax, and Vd .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy data between this compound and its parent compound across different cell lines?

- Methodological Answer: Conduct dose-response assays (e.g., EC50 determination) in parallel across multiple cell lines (e.g., HepG2, Huh7) under standardized conditions (e.g., 5% CO2, 37°C). Control for deuterium kinetic isotope effects (KIE) by normalizing intracellular drug concentrations via LC-MS. Use RNA sequencing to identify differential gene expression linked to drug metabolism or viral resistance pathways. Meta-analyses of existing datasets should account for batch effects and variability in assay protocols .

Q. What experimental strategies optimize the detection of deuterium-related isotopic effects in this compound’s mechanism of action?

- Methodological Answer: Employ isotopic tracing (e.g., 2H-NMR) to track deuterium in metabolic byproducts. Compare kinetic parameters (Km, kcat) of target enzymes (e.g., HBV polymerase) using recombinant assays. Molecular dynamics simulations can model bond vibrational changes due to deuterium substitution. Validate findings with isotopic dilution experiments in cell-based systems .

Q. How should researchers address gaps in the literature regarding this compound’s long-term toxicity profile?

- Methodological Answer: Design chronic toxicity studies in rodents (6–12 months) with histopathological evaluations of liver, kidney, and hematopoietic tissues. Include telbivudine-resistant HBV strains to assess off-target effects. Use omics approaches (proteomics, metabolomics) to identify biomarkers of organ stress. Cross-reference data with clinical pharmacokinetic models to extrapolate human risk .

Q. Methodological & Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing this compound with >98% isotopic purity?

- Methodological Answer: Document deuterium source (e.g., D2O, deuterated reagents) and reaction conditions (temperature, catalysts) in detail. Validate isotopic purity via isotope ratio mass spectrometry (IRMS). Publish 1H NMR spectra showing absence of non-deuterated peaks. Share synthetic protocols in supplementary materials with step-by-step troubleshooting notes .

Q. How can conflicting data on this compound’s protein binding affinity be reconciled across studies?

- Methodological Answer: Standardize equilibrium dialysis conditions (pH, temperature, buffer composition) and validate with control compounds (e.g., warfarin for albumin binding). Use orthogonal methods (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm binding constants (Kd). Report free drug fractions (% unbound) with error margins from triplicate experiments .

Q. Ethical & Literature Review Practices

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

- Methodological Answer: Follow institutional animal care protocols (e.g., IACUC) for humane endpoints, including maximum tumor size or weight loss thresholds. Justify sample sizes via power analysis to minimize animal use. Publish negative results to avoid publication bias. Cite ARRIVE 2.0 guidelines for reporting standards .

Q. How should researchers conduct systematic reviews to identify knowledge gaps in this compound’s therapeutic applications?

- Methodological Answer: Use PRISMA frameworks to screen databases (PubMed, Scopus) with keywords: “this compound,” “deuterated antivirals,” “HBV resistance.” Exclude non-peer-reviewed sources (e.g., patents, conference abstracts). Map evidence using tools like VOSviewer to visualize research clusters (e.g., efficacy vs. toxicity studies). Critical appraisal should assess risk of bias via Cochrane ROBINS-I .

Properties

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3 |

InChI Key |

IQFYYKKMVGJFEH-PDAAIIIUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.